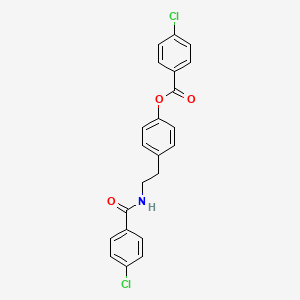

N,O-Bis-(4-chlorobenzoyl)tyramine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDVUUIJCJJBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,O-Bis-(4-chlorobenzoyl)tyramine. This compound serves as a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document outlines a detailed experimental protocol for its synthesis via the acylation of tyramine, presents its key physicochemical properties, and discusses its spectroscopic characterization. Furthermore, this guide explores the compound's link to the peroxisome proliferator-activated receptor (PPAR) signaling pathway, owing to its role as a precursor to the pan-PPAR agonist, bezafibrate.

Introduction

This compound is a di-acylated derivative of tyramine, a naturally occurring monoamine. The introduction of two 4-chlorobenzoyl groups significantly alters the molecule's polarity and chemical reactivity, making it a valuable synthon in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the manufacturing of bezafibrate, a well-established lipid-lowering agent.[1] Understanding the synthesis and characterization of this compound is therefore crucial for the development and optimization of synthetic routes to bezafibrate and other related pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [2][3] |

| Synonyms | N and O-Bis-(4-chlorobenzoyl)tyramine, 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [4][5] |

| CAS Number | 41859-56-7 | [6] |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [6] |

| Molecular Weight | 414.28 g/mol | [4][6] |

| Appearance | Solid (predicted) | - |

| Storage | +5°C | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the di-acylation of tyramine with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the treatment of tyramine with an excess of the acylating agent in the presence of a base to facilitate the acylation of both the amino and hydroxyl functional groups.

Experimental Protocol

The following protocol is adapted from established synthetic procedures for bezafibrate intermediates.

Materials:

-

Tyramine

-

4-Chlorobenzoyl chloride

-

Pyridine (dry)

-

Ice

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve tyramine (1 equivalent) in dry pyridine (a sufficient volume to ensure dissolution).

-

To this solution, add 4-chlorobenzoyl chloride (at least 2 equivalents) dropwise over a period of 10 minutes, maintaining the reaction temperature with appropriate cooling.

-

After the addition is complete, pour the reaction mixture into a beaker containing a mixture of ice and water.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is then washed sequentially with dilute HCl, water, and a NaHCO₃ solution to remove any unreacted starting materials and byproducts.

-

The washed product is dried thoroughly.

-

For further purification, the crude this compound can be recrystallized from acetone to yield the pure product.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3][7]

-

Pyridine is a flammable and toxic liquid; handle with care.

-

4-Chlorobenzoyl chloride is corrosive and lachrymatory; avoid inhalation and contact with skin.

-

Hydrochloric acid is corrosive; handle with appropriate caution.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The predicted Nuclear Magnetic Resonance (NMR) data is summarized in Table 2. These predictions are based on established chemical shift values for similar structural motifs.[8][9][10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |

| Ethyl Bridge (-CH₂-CH₂-) | ~2.9-3.1 (t), ~3.6-3.8 (m) | ~35, ~41 |

| Aromatic CH (Tyramine Moiety) | ~7.1-7.3 (d), ~7.3-7.5 (d) | ~121, ~130 |

| Aromatic C-O (Tyramine Moiety) | - | ~150 |

| Aromatic C-CH₂ (Tyramine Moiety) | - | ~137 |

| Aromatic CH (4-chlorobenzoyl x2) | ~7.4-7.6 (d), ~7.8-8.0 (d) | ~129, ~131 |

| Aromatic C-Cl (4-chlorobenzoyl x2) | - | ~138 |

| Aromatic C-C=O (4-chlorobenzoyl x2) | - | ~132 |

| Amide Carbonyl (N-C=O) | - | ~166 |

| Ester Carbonyl (O-C=O) | - | ~165 |

| Amide N-H | ~8.5-8.8 (t) | - |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet).

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic absorption bands in the Infrared (IR) spectrum are presented in Table 3.[13][14][15][16]

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3500 (medium) |

| C-H (Aromatic) | Stretching | 3000-3100 (medium) |

| C-H (Aliphatic) | Stretching | 2850-3000 (medium) |

| C=O (Ester) | Stretching | 1735-1750 (strong) |

| C=O (Amide I) | Stretching | 1650-1680 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 (medium, multiple bands) |

| N-H (Amide II) | Bending | 1510-1550 (medium) |

| C-O (Ester) | Stretching | 1100-1300 (strong) |

| C-Cl | Stretching | 600-800 (strong) |

Predicted Mass Spectrometry Fragmentation

The predicted major fragmentation pathways in Mass Spectrometry (MS) are outlined in Table 4.[2][17][18][19][20]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Fragmentation Pathway |

| 413/415/417 | [M+H]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 274/276 | [M - C₇H₄ClO]⁺ | Loss of a 4-chlorobenzoyl radical from the ester group. |

| 139/141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation. |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the amide bond, fragment containing the tyramine backbone. |

Biological Context: Link to PPAR Signaling

This compound is a direct precursor to bezafibrate, a fibrate drug used to treat hyperlipidemia.[21] Bezafibrate is known to be a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[22][23] The activation of these nuclear receptors plays a crucial role in the regulation of lipid and glucose metabolism.[24][25]

The primary mechanism of action of bezafibrate involves the activation of PPARα, which leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[26] PPARα activation enhances fatty acid oxidation and increases the expression of genes involved in lipoprotein lipase activity.[27] Additionally, bezafibrate's agonism at PPARγ contributes to improved insulin sensitivity.[22] The PPARα-MDR3-phospholipid secretion pathway has also been implicated in the therapeutic effects of bezafibrate.[28]

Given that this compound is a key intermediate in bezafibrate synthesis, its biological relevance is intrinsically linked to the downstream effects of bezafibrate on the PPAR signaling pathway.

PPAR Signaling Pathway

Caption: Role of Bezafibrate, derived from this compound, in PPAR signaling.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a clear and concise method for its preparation. While experimental spectroscopic data is not widely available, the predicted NMR, IR, and MS data provide a solid foundation for the characterization of this important pharmaceutical intermediate. Its connection to the PPAR signaling pathway, through its role as a precursor to bezafibrate, underscores its significance in the development of therapies for metabolic disorders. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fishersci.com [fishersci.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. N-4-chlorobenzoyl Tyramine | 41859-57-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. Visualizer loader [nmrdb.org]

- 13. youtube.com [youtube.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Bezafibrate - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 23. youtube.com [youtube.com]

- 24. go.drugbank.com [go.drugbank.com]

- 25. What is Bezafibrate used for? [synapse.patsnap.com]

- 26. gpnotebook.com [gpnotebook.com]

- 27. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Therapeutic effect of bezafibrate against biliary damage: a study of phospholipid secretion via the PPARalpha-MDR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of N,O-Bis-(4-chlorobenzoyl)tyramine"

An In-depth Technical Guide on the Physicochemical Properties of N,O-Bis-(4-chlorobenzoyl)tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is recognized primarily as an impurity associated with the fibric acid derivative drug, Bezafibrate. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for impurity profiling, as well as for assessing its potential toxicological impact. This technical guide provides a summary of the available and predicted physicochemical data for this compound and outlines general experimental protocols for their determination.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [1] |

| CAS Number | 41859-56-7 | [2] |

| Molecular Formula | C22H17Cl2NO3 | [2] |

| Molecular Weight | 414.28 g/mol | [2] |

| Chemical Structure |

| - |

Physicochemical Properties

A comprehensive literature search did not yield experimentally determined values for the LogP, pKa, aqueous solubility, and melting point of this compound. The data for a related compound, N-(4-Chlorobenzoyl)tyramine (CAS: 41859-57-8), is sometimes mistakenly attributed to the target molecule and is presented here for informational purposes only. To provide valuable insights for researchers, predicted values for the target compound have been generated using computational models.

Table of Physicochemical Properties

| Property | Predicted Value (this compound) | Experimental Value (N-(4-Chlorobenzoyl)tyramine) | Source (Experimental) |

| LogP | 5.85 ± 0.70 | 3.409 | [3] |

| pKa (most acidic) | 11.25 ± 0.70 (Amide N-H) | 10.01 ± 0.15 (Phenolic OH) | [4] |

| pKa (most basic) | -1.58 ± 0.10 (Amide C=O) | - | - |

| Aqueous Solubility | LogS: -6.42 (0.48 mg/L) | Slightly soluble in DMSO and Methanol | [4] |

| Melting Point | Not available | 170-172 °C | [] |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Workflow for LogP Determination

Caption: General workflow for the experimental determination of LogP.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Workflow for pKa Determination

Caption: General workflow for the experimental determination of pKa via potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of a compound. The shake-flask method is a standard approach for its measurement.

Workflow for Aqueous Solubility Determination

References

An Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Research Chemical with Undefined Biological Activity

Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the mechanism of action, pharmacological effects, or defined signaling pathways for N,O-Bis-(4-chlorobenzoyl)tyramine. This compound is primarily available as a reference standard, often associated with the pharmaceutical ingredient Bezafibrate, suggesting it may be classified as an impurity or a related substance for analytical purposes.[1][2][3]

While direct biological data on this compound is absent, an examination of its constituent parts—tyramine and 4-chlorobenzoyl groups—can offer a theoretical basis for potential, though unverified, pharmacological activity.

Chemical and Physical Properties

A summary of the chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [1] |

| Molecular Weight | 414.28 g/mol | [1] |

| CAS Number | 41859-56-7 | [4] |

| Synonyms | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [2][3] |

A related compound, with a single 4-chlorobenzoyl group, N-(4-Chlorobenzoyl)-tyramine, is also documented.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 275.73 g/mol | [5][6] |

| CAS Number | 41859-57-8 | [5][6] |

| Synonyms | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | [5] |

| Melting Point | 170-174 °C | [][8] |

Theoretical Mechanism of Action Based on Tyramine

The core structure of the molecule is tyramine, a naturally occurring trace amine derived from the amino acid tyrosine.[9][10] Tyramine itself has a well-documented mechanism of action as a catecholamine-releasing agent.[9][10] It can displace stored monoamines like norepinephrine from presynaptic vesicles.[9]

This sympathomimetic effect is responsible for the "cheese effect," a hypertensive crisis that can occur when individuals taking monoamine oxidase inhibitors (MAOIs) consume tyramine-rich foods.[9][11] By inhibiting the metabolism of tyramine, MAOIs allow it to reach concentrations high enough to trigger a massive release of norepinephrine, leading to a rapid increase in blood pressure.[9][11]

The potential signaling pathway for tyramine is illustrated below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-(4-Chlorobenzoyl)-tyramine | 41859-57-8 [chemicalbook.com]

- 8. N-4-chlorobenzoyl Tyramine | 41859-57-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Tyramine - Wikipedia [en.wikipedia.org]

- 10. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Profile of N,O-Bis-(4-chlorobenzoyl)tyramine: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of N,O-Bis-(4-chlorobenzoyl)tyramine. Despite significant interest in tyramine and its derivatives for their potential biological activities, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific data on the biological activity of this compound. This document summarizes the available chemical information and contextualizes the compound within the broader landscape of related molecules.

Chemical Identity and Properties

A thorough search of chemical databases provides the fundamental physicochemical properties of this compound. This information is crucial for any potential future studies.

| Property | Value |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ |

| Molecular Weight | 414.28 g/mol |

| CAS Number | 41859-56-7 |

| Synonyms | 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate |

Contextual Understanding: Relationship to Tyramine and Bezafibrate

While direct biological data for this compound is not available, understanding its constituent parts and its association with other known compounds can offer indirect insights.

Tyramine: The core structure of the molecule is derived from tyramine, a naturally occurring monoamine compound. Tyramine is known to act as a neuromodulator and is a precursor to many alkaloids. Its biological effects are primarily linked to its ability to displace stored catecholamines, such as dopamine and norepinephrine.

Bezafibrate: this compound is frequently cited in chemical supplier catalogs as an impurity of Bezafibrate. Bezafibrate is a fibrate drug used to lower cholesterol and triglycerides. It acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs). The structural relationship to Bezafibrate suggests that this compound may be formed during the synthesis or degradation of Bezafibrate.

The Unexplored Biological Landscape

A critical gap exists in the scientific literature regarding the biological activity of this compound. No published in vitro or in vivo studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications were identified. Consequently, quantitative data such as IC₅₀, EC₅₀, binding affinities, and efficacy are not available.

The closely related mono-substituted compound, N-(4-Chlorobenzoyl)-tyramine , is described as a synthetic intermediate used in pharmaceutical research for the development of bioactive molecules and as a tool for studying neurotransmitter analogs and enzyme inhibitors.[1] This suggests that acylation of tyramine is a strategy employed in medicinal chemistry; however, this information does not extend to the specific biological activities of the di-substituted this compound.

Future Directions and a Call for Research

The absence of biological data for this compound presents an open area for investigation. Given its structural similarity to other bioactive molecules, future research could explore its potential interactions with various biological targets. A logical starting point would be to investigate its activity on targets related to tyramine and Bezafibrate, such as monoamine transporters, adrenergic receptors, and PPARs.

A hypothetical initial experimental workflow for characterizing the biological activity of this compound is proposed below.

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

References

A Technical Guide to the Structural Elucidation of N,O-Bis-(4-chlorobenzoyl)tyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a naturally occurring monoamine compound. It is recognized as a potential impurity or byproduct in the synthesis of the fibrate drug Bezafibrate.[1][2][3] Its chemical structure consists of a tyramine backbone where both the amino and the phenolic hydroxyl groups are acylated with 4-chlorobenzoyl groups.[4] The molecular formula is C22H17Cl2NO3, with a corresponding molecular weight of approximately 414.28 g/mol .[4] A thorough structural elucidation is critical for its identification and characterization, particularly in the context of pharmaceutical quality control.

This technical guide outlines the methodologies and expected data for the comprehensive structural elucidation of this compound, even in the absence of publicly available experimental spectra. The predicted data herein is based on established principles of spectroscopic analysis for organic molecules of similar structure.

Synthesis Pathway

The synthesis of this compound can occur as a side reaction during the synthesis of N-(4-chlorobenzoyl)tyramine, a key intermediate for Bezafibrate.[5][6] The primary reaction involves the acylation of tyramine with 4-chlorobenzoyl chloride.[5][7] If an excess of 4-chlorobenzoyl chloride is used or if the reaction conditions are not carefully controlled, the phenolic hydroxyl group of the initially formed N-(4-chlorobenzoyl)tyramine can also undergo acylation, leading to the formation of the di-substituted product, this compound.

Analytical Workflow for Structural Elucidation

A systematic approach is essential for the unambiguous structural elucidation of this compound. The following workflow outlines the key analytical techniques and their logical sequence.

Predicted Spectroscopic Data and Interpretation

While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the known structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environments and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl group |

| ~ 7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the amide carbonyl group |

| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic protons meta to the ester carbonyl group |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the amide carbonyl group |

| ~ 7.1 - 7.3 | Doublet | 2H | Aromatic protons of the tyramine ring ortho to the ethylamino group |

| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic protons of the tyramine ring ortho to the ester group |

| ~ 6.5 - 6.8 | Triplet (broad) | 1H | Amide N-H proton |

| ~ 3.6 - 3.8 | Quartet | 2H | -CH2- group adjacent to the amide nitrogen |

| ~ 2.9 - 3.1 | Triplet | 2H | -CH2- group adjacent to the aromatic ring |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 166 - 168 | Quaternary | Amide carbonyl carbon |

| ~ 164 - 166 | Quaternary | Ester carbonyl carbon |

| ~ 149 - 151 | Quaternary | Aromatic carbon of tyramine ring attached to the ester oxygen |

| ~ 138 - 140 | Quaternary | Aromatic carbon attached to the chlorine atom (ester side) |

| ~ 137 - 139 | Quaternary | Aromatic carbon attached to the chlorine atom (amide side) |

| ~ 134 - 136 | Quaternary | Aromatic carbon of tyramine ring attached to the ethyl group |

| ~ 132 - 134 | Quaternary | Aromatic carbon attached to the ester carbonyl |

| ~ 131 - 133 | Quaternary | Aromatic carbon attached to the amide carbonyl |

| ~ 130 - 132 | Methine | Aromatic CH ortho to the ester carbonyl |

| ~ 128 - 130 | Methine | Aromatic CH meta to the ester carbonyl |

| ~ 128 - 130 | Methine | Aromatic CH ortho to the amide carbonyl |

| ~ 127 - 129 | Methine | Aromatic CH meta to the amide carbonyl |

| ~ 129 - 131 | Methine | Aromatic CH of tyramine ring ortho to the ethyl group |

| ~ 121 - 123 | Methine | Aromatic CH of tyramine ring ortho to the ester group |

| ~ 40 - 42 | Methylene | -CH2- adjacent to the amide nitrogen |

| ~ 34 - 36 | Methylene | -CH2- adjacent to the aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

| Parameter | Predicted Value | Interpretation |

| Molecular Ion (M+) | m/z ≈ 413 (³⁵Cl₂), 415 (³⁵Cl³⁷Cl), 417 (³⁷Cl₂) | The isotopic pattern for two chlorine atoms will be observed. |

| Major Fragments | m/z ≈ 139/141 | Acylium ion from the 4-chlorobenzoyl group. |

| m/z ≈ 274/276 | Loss of a 4-chlorobenzoyl group. | |

| m/z ≈ 121 | Fragment corresponding to the tyramine backbone after cleavage. |

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 - 3400 | N-H stretch | Secondary amide |

| ~ 3000 - 3100 | C-H stretch | Aromatic C-H |

| ~ 2850 - 2960 | C-H stretch | Aliphatic C-H |

| ~ 1735 - 1750 | C=O stretch | Aromatic ester |

| ~ 1660 - 1680 | C=O stretch (Amide I) | Secondary amide |

| ~ 1510 - 1560 | N-H bend (Amide II) | Secondary amide |

| ~ 1200 - 1300 | C-O stretch | Ester |

| ~ 1080 - 1120 | C-Cl stretch | Aryl chloride |

Experimental Protocols

The following are generalized protocols for the acquisition of the necessary spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peak.

-

-

2D NMR Acquisition (if necessary) :

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

High-Resolution Mass Spectrometry (HRMS) :

-

Infuse the sample solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula C₂₂H₁₇Cl₂NO₃.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Select the molecular ion as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the 4-chlorobenzoyl group and the tyramine backbone.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

-

Data Acquisition :

-

Acquire the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer.

-

Scan over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans and average them to obtain a high-quality spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While publicly available experimental spectra are scarce, a combination of predicted data based on fundamental principles and generalized experimental protocols provides a robust framework for its identification and characterization. The integration of data from NMR, MS, and IR spectroscopy allows for the unambiguous determination of its molecular structure, which is essential for its control as a potential impurity in pharmaceutical manufacturing.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]

- 6. Bezafibrate | 41859-67-0 [chemicalbook.com]

- 7. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]

Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is a known process-related impurity of the fibric acid derivative, Bezafibrate, a widely used lipid-lowering agent. The identification, characterization, and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the spectral analysis of this compound, detailing the methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Bezafibrate and related pharmaceutical compounds.

Chemical Structure and Properties

-

IUPAC Name: [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate

-

Synonyms: this compound, Bezafibrate Impurity 1

-

CAS Number: 41859-56-7

-

Molecular Formula: C₂₂H₁₇Cl₂NO₃

-

Molecular Weight: 414.28 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ |

| Molecular Weight | 414.28 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C |

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific chemical shift values, multiplicities, and coupling constants for this compound were not publicly available in the searched literature. The tables are provided as a template for data presentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H Stretch (Amide) |

| Data not available | - | C=O Stretch (Ester) |

| Data not available | - | C=O Stretch (Amide I) |

| Data not available | - | N-H Bend (Amide II) |

| Data not available | - | C-O Stretch (Ester) |

| Data not available | - | C-Cl Stretch |

| Data not available | - | Aromatic C-H Stretch |

| Data not available | - | Aromatic C=C Bending |

Note: Specific absorption frequencies for this compound were not publicly available in the searched literature. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 413.0585 (calculated) | [M+H]⁺ or Molecular Ion (depending on ionization) |

| Data not available | Fragment Ion 1 |

| Data not available | Fragment Ion 2 |

Note: Experimentally determined mass-to-charge ratios and fragmentation patterns for this compound were not available in the public domain. The calculated accurate mass is provided.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible spectral analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of tyramine with 4-chlorobenzoyl chloride. A general procedure is outlined below:

-

Dissolution: Dissolve tyramine in a suitable inert solvent such as dichloromethane.

-

Addition of Base: Add a base, for example, pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add an excess of 4-chlorobenzoyl chloride to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and perform an aqueous workup to remove excess reagents and byproducts.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition: Obtain standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR experiments such as COSY and HSQC can be performed for more detailed structural assignments.

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Record the FTIR spectrum using a spectrometer with a suitable detector.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique to be used.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's properties.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized chemical compound like this compound.

Conclusion

The spectral characterization of this compound is fundamental for its role as a reference standard in the quality control of Bezafibrate. While specific experimental data is proprietary to the manufacturers of these standards, this guide provides the necessary theoretical framework and general experimental protocols for its analysis. The combined application of NMR, FTIR, and Mass Spectrometry allows for the unequivocal identification and structural confirmation of this important pharmaceutical impurity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource in their analytical endeavors.

An In-depth Technical Guide on the Solubility and Stability of N,O-Bis-(4-chlorobenzoyl)tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is a di-acylated derivative of tyramine, incorporating two 4-chlorobenzoyl groups attached to the nitrogen and oxygen atoms of the parent molecule. This modification significantly alters its physicochemical properties, including solubility and stability, which are critical parameters in the fields of medicinal chemistry and drug development. Understanding these characteristics is paramount for its handling, formulation, and the design of preclinical studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of its expected stability under various stress conditions.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Method/Source |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | - |

| Molecular Weight | 414.28 g/mol | - |

| LogP (Octanol/Water) | 5.54 | Molinspiration |

| Water Solubility | LogS = -6.34 | Molinspiration |

| Water Solubility | 0.00028 mg/L | Molinspiration |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

The high predicted LogP value suggests that this compound is a highly lipophilic compound with poor aqueous solubility. This is a critical consideration for its potential use in biological systems and for the development of appropriate formulation strategies.

Solubility Profile

Given its predicted low aqueous solubility, determining the solubility of this compound in various solvents and physiological buffers is essential. The following sections outline standard experimental protocols for quantifying its solubility.

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of poorly soluble compounds: kinetic and equilibrium solubility assays.

This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

-

Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by a suitable analytical method such as HPLC-UV.

Caption: Workflow for Kinetic Solubility Assay.

This method determines the true thermodynamic solubility of a compound at equilibrium and is considered the gold standard.

Protocol:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

An In-depth Technical Guide to Novel Derivatives of N,O-Bis-(4-chlorobenzoyl)tyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine, a diacylated derivative of the biogenic amine tyramine, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of the core molecule and proposes a systematic approach to the generation of novel derivatives. It outlines detailed experimental protocols for their synthesis and characterization. Furthermore, this document explores the potential biological activities of these novel compounds, drawing parallels with structurally related molecules, and discusses plausible signaling pathways they may modulate. The information is structured to serve as a foundational resource for researchers engaged in the discovery and development of new pharmaceuticals based on the N,O-diacyltyramine framework.

Introduction

Tyramine, a monoamine derived from the amino acid tyrosine, is known to interact with trace amine-associated receptors (TAARs) and modulate monoaminergic systems.[1][2] Its acylated derivatives, such as N-acyltyramines, have demonstrated a range of biological activities, including antioxidant and antimicrobial properties.[3][4] The core structure of this compound offers multiple points for chemical modification, including the N-acyl and O-acyl groups, as well as the tyramine backbone itself. By systematically modifying these positions, a diverse library of novel derivatives can be generated, potentially leading to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on the synthetic pathways to access these derivatives and provides a framework for their biological evaluation.

Synthesis of the Core Scaffold and Novel Derivatives

The synthesis of this compound and its derivatives can be approached through a sequential acylation of tyramine. The general strategy involves the initial N-acylation followed by O-acylation.

Synthesis of N-(4-chlorobenzoyl)tyramine (Intermediate)

The selective N-acylation of tyramine is a key step. Several methods have been reported, with variations in solvents, bases, and acylating agents.[5][6]

General Protocol:

-

Reaction Setup: To a solution of tyramine hydrochloride in a suitable solvent system (e.g., water/isopropyl acetate or water/acetone), a base such as sodium hydroxide, sodium bicarbonate, or potassium carbonate is added.[6]

-

Acylation: 4-chlorobenzoyl chloride is added dropwise to the stirred mixture, typically at a controlled temperature (e.g., below 30°C or at 50°C).[6]

-

Workup and Purification: The resulting precipitate, N-(4-chlorobenzoyl)tyramine, is collected by filtration, washed with water, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[5]

General Synthesis of Novel N,O-Bis-(Aroyl)tyramine Derivatives

A general synthetic workflow for producing a variety of novel derivatives is presented below. This allows for the introduction of diverse functionalities on both the N-acyl and O-acyl moieties.

Figure 1: General synthetic workflow for novel N,O-diacyltyramine derivatives.

Proposed Novel Derivatives and Potential Biological Activities

Based on the core structure, a variety of novel derivatives can be proposed by modifying the R1 and R2 groups on the aroyl moieties.

| Derivative ID | R1 (N-Aroyl Substituent) | R2 (O-Aroyl Substituent) | Proposed Biological Activity |

| NOCB-01 | 4-Cl | 4-Cl | Parent Compound |

| NOCB-02 | 4-F | 4-F | Antimicrobial, Antifungal |

| NOCB-03 | 4-OCH3 | 4-OCH3 | Antioxidant |

| NOCB-04 | 4-NO2 | 4-NO2 | To Be Determined |

| NOCB-05 | 2,4-diCl | 2,4-diCl | Enhanced Antimicrobial |

| NOCB-06 | 4-Cl | 4-F | To Be Determined |

| NOCB-07 | 4-Cl | 4-OCH3 | To Be Determined |

Detailed Experimental Protocols

General Procedure for the Synthesis of N-(Aroyl)tyramine Intermediates

-

In a round-bottom flask, dissolve tyramine (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., acetone, 1:1 v/v).

-

Add a base (e.g., sodium bicarbonate, 2.5 eq.) to the solution and stir vigorously.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Dissolve the desired aroyl chloride (R1-COCl, 1.1 eq.) in the same organic solvent and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the N-(Aroyl)tyramine intermediate.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Procedure for the Synthesis of N,O-Bis-(Aroyl)tyramine Derivatives

-

Suspend the N-(Aroyl)tyramine intermediate (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C.

-

Dissolve the second aroyl chloride (R2-COCl, 1.2 eq.) in the same dry solvent and add it dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final N,O-Bis-(Aroyl)tyramine derivative by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Potential Signaling Pathways and Mechanism of Action

The biological effects of novel this compound derivatives are hypothesized to be mediated through various signaling pathways, primarily stemming from the tyramine core and the nature of the aroyl substituents.

Modulation of Trace Amine-Associated Receptors (TAARs)

Tyramine is a known agonist of TAAR1, a G-protein coupled receptor.[1] The N,O-diacylated derivatives may act as modulators (agonists or antagonists) of TAAR1 or other TAAR subtypes, influencing downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).

Figure 2: Hypothetical TAAR1 signaling pathway modulated by N,O-diacyltyramine derivatives.

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal activity of halogenated organic compounds is well-documented. The 4-chlorobenzoyl moieties in the parent compound and its analogs may contribute to their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial signaling pathways. The lipophilicity conferred by the aroyl groups can facilitate passage through the lipid-rich cell walls of bacteria and fungi.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for the synthesis and evaluation of a diverse range of derivatives. The proposed synthetic strategies are robust and adaptable for creating a library of compounds for structure-activity relationship (SAR) studies. Future research should focus on the systematic synthesis of these novel derivatives and their comprehensive biological evaluation to identify lead compounds for further preclinical and clinical development. The exploration of their precise mechanisms of action, particularly their interaction with TAARs and other potential cellular targets, will be crucial in advancing this class of compounds towards therapeutic applications.

References

- 1. Tyramine - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 5. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]

- 6. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]

N,O-Bis-(4-chlorobenzoyl)tyramine: Current Research Landscape

An In-Depth Technical Guide to the In Vitro Studies of Tyramine Derivatives: A Focus on N,O-Bis-(4-chlorobenzoyl)tyramine

Executive Summary

This technical guide addresses the request for information regarding in vitro studies of this compound. A comprehensive review of scientific literature reveals a significant lack of published research specifically on the biological activity of this compound. To provide valuable context for researchers, scientists, and drug development professionals, this document summarizes the known in vitro activities of structurally related tyramine derivatives. The findings encompass studies on α-glucosidase and tyrosinase inhibition, offering insights into potential therapeutic applications. This guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of inhibitory mechanisms to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Despite a thorough search of scientific databases, no specific in vitro studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound have been identified. The available information is primarily limited to its chemical properties and commercial availability. Therefore, the following sections will focus on the reported in vitro activities of other tyramine derivatives to provide a foundational understanding for future research on this compound.

In Vitro Biological Activities of Tyramine Derivatives

Recent research has explored the therapeutic potential of various tyramine derivatives, revealing significant inhibitory activity against enzymes such as α-glucosidase and tyrosinase. These findings suggest that the tyramine scaffold is a promising starting point for the development of novel therapeutic agents.

α-Glucosidase Inhibition by Tyramine Derivatives

A study on a series of synthesized tyramine derivatives identified several compounds with potent α-glucosidase inhibitory activity, exceeding that of the standard drug, acarbose[1]. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Table 1: α-Glucosidase Inhibitory Activity of Selected Tyramine Derivatives [1]

| Compound | IC50 (µM) vs. Saccharomyces cerevisiae α-glucosidase |

| 7 | 49.7 ± 0.4 |

| 14 | 318.8 ± 3.7 |

| 20 | 23.5 ± 0.9 |

| 21 | 302.0 ± 7.3 |

| 26 | 230.7 ± 4.0 |

| Acarbose (Standard) | 840.0 ± 1.73 |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [1]

This assay is performed to evaluate the potential of compounds to inhibit the activity of α-glucosidase.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well microplate, add 5 µL of the test compound solution (at various concentrations).

-

Add 20 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.5 M sodium carbonate solution.

-

-

Data Analysis: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies and Mechanism of Inhibition

Kinetic studies were performed on the most active compounds to determine their mode of inhibition. Compounds 7 , 20 , and 26 were identified as competitive inhibitors of α-glucosidase[1].

Caption: Competitive inhibition of α-glucosidase by tyramine derivatives.

Tyrosinase Inhibition by Methoxy-Substituted Tyramine Derivatives

Another line of research focused on methoxy-substituted tyramine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanogenesis[2][3]. Overproduction of melanin can lead to hyperpigmentation disorders.

Table 2: Mushroom Tyrosinase Inhibitory Activity of Selected Methoxy-Substituted Tyramine Derivatives [2][3]

| Compound | IC50 (µM) |

| Ph5 | 0.231 |

| Ph9 | 0.000059 |

| Kojic Acid (Standard) | 16.7 |

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay [2]

This assay measures the ability of compounds to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds in phosphate buffer (pH 6.8).

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Start the reaction by adding 20 µL of L-DOPA solution.

-

-

Data Analysis: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The percentage of inhibition is calculated, and the IC50 value is determined.

Logical Relationship: Structure-Activity Observations

The studies on tyramine derivatives suggest that the nature of the substituent on the amine and the phenolic hydroxyl group plays a crucial role in their biological activity.

Caption: Influence of substituents on the biological activity of tyramine derivatives.

Conclusion and Future Directions

While there is a clear absence of in vitro data for this compound, the research on related tyramine derivatives demonstrates the potential of this chemical class to yield potent and selective enzyme inhibitors. The findings from studies on α-glucosidase and tyrosinase inhibitors provide a strong rationale for initiating in vitro investigations of this compound. Future studies should aim to:

-

Synthesize and purify this compound.

-

Screen the compound against a panel of relevant enzymes and receptors.

-

Determine its IC50 values for any identified targets.

-

Conduct kinetic studies to elucidate its mechanism of action.

-

Perform cell-based assays to assess its cellular effects.

Such studies will be crucial in determining the pharmacological profile of this compound and its potential as a lead compound for drug discovery.

References

- 1. Ultrasonic synthesis of tyramine derivatives as novel inhibitors of α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Pharmacological Evaluation of N,O-Bis-(4-chlorobenzoyl)tyramine: A Hypothetical In-Depth Technical Guide

Introduction

N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of the biogenic amine tyramine. Tyramine is known to act as a catecholamine releasing agent and is a substrate for monoamine oxidase (MAO). The addition of two 4-chlorobenzoyl groups to the tyramine scaffold is anticipated to significantly alter its pharmacokinetic and pharmacodynamic properties. The chlorobenzoyl moieties may increase lipophilicity, potentially facilitating passage across the blood-brain barrier, and may introduce interactions with new biological targets. This whitepaper outlines a hypothetical preliminary pharmacological evaluation of this compound, herein referred to as Compound X, to explore its potential therapeutic effects and mechanism of action.

Hypothetical Mechanism of Action

Based on its structural similarity to tyramine, Compound X is hypothesized to interact with the monoaminergic system. The bulky 4-chlorobenzoyl groups may inhibit the enzymatic degradation of monoamines by MAO or could modulate the activity of adrenergic or other G-protein coupled receptors. A primary hypothesis is that Compound X acts as a competitive inhibitor of MAO-A and MAO-B, leading to an increase in synaptic concentrations of norepinephrine, dopamine, and serotonin.

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of N,O-Bis-(4-chlorobenzoyl)tyramine in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecules in biological matrices.

Introduction

N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a biogenic amine. Accurate and reliable quantification of such compounds in biological matrices is crucial for various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental

Materials and Reagents

-

This compound reference standard

-

Bezafibrate (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 414.1 | 139.0 | 0.1 | 30 | 25 |

| This compound (Qualifier) | 414.1 | 111.0 | 0.1 | 30 | 35 |

| Bezafibrate (Internal Standard) | 362.1 | 274.1 | 0.1 | 35 | 20 |

Note: The molecular weight of this compound (C22H17Cl2NO3) is 414.28. The precursor ion [M+H]+ is m/z 414.1 (accounting for isotopic distribution). The primary fragment (m/z 139.0) corresponds to the 4-chlorobenzoyl cation.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), Bezafibrate, in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 methanol:water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the IS in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike 50 µL of the appropriate working standard solution into 950 µL of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 750 ng/mL).

Sample Preparation Protocol (Solid-Phase Extraction)

-

Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of the 100 ng/mL IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

Method Validation (Example Data)

The method should be validated according to regulatory guidelines. The following tables present example data for a validated method.

Table 4: Calibration Curve Summary

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |

| 1.0 | 0.025 |

| 2.0 | 0.051 |

| 5.0 | 0.128 |

| 10.0 | 0.255 |

| 50.0 | 1.27 |

| 100.0 | 2.54 |

| 500.0 | 12.6 |

| 1000.0 | 25.2 |

| Regression | y = 0.0252x + 0.0005 |

| Correlation (r²) | > 0.998 |

Table 5: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| Low QC | 3.0 | 3.09 | 103.0 | 6.2 |

| Mid QC | 75.0 | 73.2 | 97.6 | 4.1 |

| High QC | 750.0 | 768.0 | 102.4 | 3.5 |

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow from sample receipt to final data reporting.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating solid-phase extraction for sample cleanup, demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis in the context of drug development. The provided parameters serve as a robust starting point for method implementation and validation in any analytical laboratory.

Application Note: HPLC Purification of N,O-Bis-(4-chlorobenzoyl)tyramine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of N,O-Bis-(4-chlorobenzoyl)tyramine using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of aromatic and benzoylated compounds.

Introduction

This compound is a di-acylated derivative of tyramine, featuring two 4-chlorobenzoyl groups attached to the nitrogen and oxygen atoms of the tyramine backbone.[1][2][3] Its structure, containing multiple aromatic rings, makes it a suitable candidate for purification by reversed-phase HPLC (RP-HPLC). RP-HPLC is a powerful technique for the separation and purification of moderately polar to nonpolar compounds.[4][5][6][7][8] This protocol outlines a robust method for achieving high purity of the target compound, suitable for subsequent research and development applications.

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for the purification of this compound.

Apparatus and Consumables

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Glass vials for sample and fraction collection

-

Analytical balance

-

Volumetric flasks and pipettes

Reagents and Solvents

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Methanol (MeOH), HPLC grade (for sample preparation)

-

Crude this compound sample

Sample Preparation

-

Accurately weigh a portion of the crude this compound.

-

Dissolve the crude sample in a minimal amount of methanol or acetonitrile to create a concentrated stock solution.

-

Ensure complete dissolution; sonication may be used if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method

The following parameters are a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude sample.

Table 1: HPLC Parameters for Purification

| Parameter | Value |

| Column | C18, 250 mm x 10 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 60% B |

| 5-25 min: 60% to 95% B | |

| 25-30 min: 95% B | |

| 30.1-35 min: 60% B (re-equilibration) | |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL (can be adjusted based on concentration) |

Purification and Post-Processing

-

Equilibrate the column with the initial mobile phase conditions (60% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

-

Combine the collected fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.

-

Analyze the purity of the final product by analytical HPLC.

Data Presentation

The success of the purification can be evaluated by comparing the analytical chromatograms of the crude and purified material. The expected outcome is a significant reduction in impurity peaks and an increase in the peak area percentage of the target compound.

Table 2: Expected Purification Results

| Sample | Retention Time (min) | Purity by Area % |

| Crude Material | ~18.5 | 85% |

| Purified this compound | ~18.5 | >98% |

Note: Retention times are estimates and will vary depending on the specific HPLC system and column.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. zodiaclifesciences.com [zodiaclifesciences.com]

- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

Application Notes and Protocols for N,O-Bis-(4-chlorobenzoyl)tyramine as a Potential Chemical Probe

Disclaimer: N,O-Bis-(4-chlorobenzoyl)tyramine is a known chemical compound, primarily documented as a process impurity related to the drug Bezafibrate.[1][2][3][4] As of the date of this document, there is a significant lack of publicly available scientific literature detailing its use as a chemical probe, its specific biological targets, or its mechanism of action. The following application notes and protocols are therefore provided as a hypothetical guide for researchers interested in investigating the potential of this molecule as a novel chemical probe. The proposed applications are based on the structure of the molecule and the known biological activities of its parent compound, tyramine, and other tyramine derivatives.

Introduction to this compound

This compound is a derivative of tyramine, a naturally occurring trace amine.[5] Tyramine itself is an agonist of trace amine-associated receptor 1 (TAAR1) and acts as a catecholamine releasing agent.[5][6] The structure of this compound is characterized by the tyramine scaffold with two 4-chlorobenzoyl groups attached to the nitrogen (N) and oxygen (O) atoms. These bulky, lipophilic additions significantly alter the physicochemical properties of the parent tyramine molecule, suggesting that it may not share the same biological targets but could possess novel activities.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41859-56-7 | [1] |

| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [1] |

| Molecular Weight | 414.28 g/mol | [1] |

| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [7] |

| Known Context | Bezafibrate Impurity | [1][2] |

Proposed Applications as a Chemical Probe

Based on its chemical structure, this compound could be investigated for several potential applications in chemical biology and drug discovery. The dual aroyl substitutions suggest the molecule may act as an antagonist or inhibitor rather than an agonist.

-

Probing Monoamine Signaling: As a tyramine derivative, a primary hypothesis is that it could interact with proteins involved in monoamine signaling, such as monoamine transporters (DAT, NET, SERT), monoamine oxidase (MAO) enzymes, or G-protein coupled receptors (GPCRs) that bind monoamines.[5] The bulky chlorobenzoyl groups may confer potent and selective antagonistic properties.

-

Enzyme Inhibition: Other tyramine derivatives have shown inhibitory activity against enzymes like α-glucosidase.[8] The structure of this compound could be screened against various enzyme classes, such as hydrolases or oxidoreductases.

-

Ion Channel Modulation: The lipophilic nature of the compound makes it a candidate for interacting with transmembrane proteins like ion channels. Screening against panels of ion channels could reveal novel modulatory activity.

-

Anticancer Research: Some tyramine derivatives have demonstrated antimigratory potential in cancer cell lines.[7] This compound could be evaluated in phenotypic screens for effects on cancer cell proliferation, migration, and invasion.

Experimental Protocols for Characterization

The following protocols are general methodologies that can be adapted to investigate the biological activity of this compound.